2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide
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Overview
Description
2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a piperidine ring, a sulfonyl group, and a pentanamide chain, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the synthesis of the 4-methylpiperidine ring. This can be achieved through the hydrogenation of 4-methylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Sulfonylation: The next step is the introduction of the sulfonyl group. This is usually done by reacting the 4-methylpiperidine with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Coupling with Phenyl Group: The sulfonylated piperidine is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Amidation: Finally, the compound is completed by amidation, where the phenyl-sulfonyl-piperidine intermediate is reacted with 2-methylpentanoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, distillation, and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to certain receptors in the nervous system, modulating their activity.
Enzyme Inhibition: It can inhibit specific enzymes, affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: Similar structure but with an acetamide group instead of a pentanamide chain.
2-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-amine hydrochloride: Contains an ethanamine group instead of a pentanamide chain.
Uniqueness
2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C18H28N2O3S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pentanamide |
InChI |
InChI=1S/C18H28N2O3S/c1-4-5-15(3)18(21)19-16-6-8-17(9-7-16)24(22,23)20-12-10-14(2)11-13-20/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,19,21) |
InChI Key |
OPMBHKPXDUPSNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C |
Origin of Product |
United States |
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